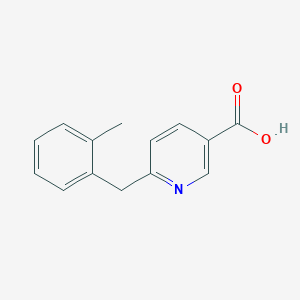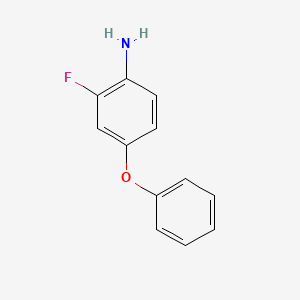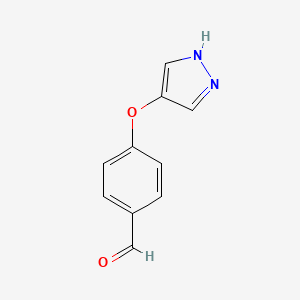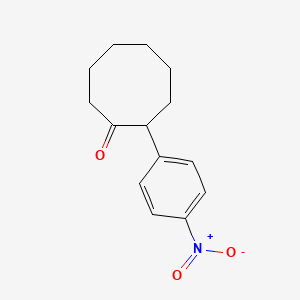![molecular formula C9H10BrN3O B12077548 4-Bromo-1-(2-methoxyethyl)-1H-benzo[d][1,2,3]triazole](/img/structure/B12077548.png)
4-Bromo-1-(2-methoxyethyl)-1H-benzo[d][1,2,3]triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-1-(2-methoxyethyl)-1H-benzo[d][1,2,3]triazole is a heterocyclic compound that belongs to the class of triazoles. Triazoles are known for their versatile chemical properties and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-(2-methoxyethyl)-1H-benzo[d][1,2,3]triazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-bromoaniline with ethyl glyoxylate to form an intermediate, which then undergoes cyclization with sodium azide to yield the desired triazole compound .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-1-(2-methoxyethyl)-1H-benzo[d][1,2,3]triazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The triazole ring can undergo oxidation or reduction, leading to different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form complex molecules
Common Reagents and Conditions
Substitution Reactions: Alkyl halides, K₂CO₃ in DMF.
Oxidation: Oxidizing agents like hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride.
Coupling Reactions: Palladium catalysts, boronic acids
Major Products Formed
The major products formed from these reactions include various substituted triazoles, which can be further utilized in different applications .
Applications De Recherche Scientifique
4-Bromo-1-(2-methoxyethyl)-1H-benzo[d][1,2,3]triazole has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an enzyme inhibitor and its anticancer, antibacterial, and antifungal activities.
Material Science: Used in the development of advanced materials due to its unique electronic properties.
Organic Synthesis: Serves as a building block for the synthesis of more complex molecules.
Mécanisme D'action
The mechanism of action of 4-Bromo-1-(2-methoxyethyl)-1H-benzo[d][1,2,3]triazole involves its interaction with specific molecular targets. The triazole ring can form non-covalent interactions with enzymes and receptors, leading to inhibition or modulation of their activity. This interaction is facilitated by the electronic properties of the triazole ring and the presence of the bromine atom .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3-Triazole: A basic triazole structure without substitutions.
4-Bromo-1H-1,2,3-triazole: Similar structure but lacks the methoxyethyl group.
1-(2-Methoxyethyl)-1H-1,2,3-triazole: Similar structure but lacks the bromine atom.
Uniqueness
4-Bromo-1-(2-methoxyethyl)-1H-benzo[d][1,2,3]triazole is unique due to the presence of both the bromine atom and the methoxyethyl group, which confer distinct electronic and steric properties.
Propriétés
Formule moléculaire |
C9H10BrN3O |
|---|---|
Poids moléculaire |
256.10 g/mol |
Nom IUPAC |
4-bromo-1-(2-methoxyethyl)benzotriazole |
InChI |
InChI=1S/C9H10BrN3O/c1-14-6-5-13-8-4-2-3-7(10)9(8)11-12-13/h2-4H,5-6H2,1H3 |
Clé InChI |
KJNXVGUJXCMOKY-UHFFFAOYSA-N |
SMILES canonique |
COCCN1C2=C(C(=CC=C2)Br)N=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Disodium;4-amino-1-[5-(dioxidophosphinothioyloxymethyl)-4-hydroxyoxolan-2-yl]pyrimidin-2-one](/img/structure/B12077500.png)


![[(1r,4r)-4-[(Azetidin-1-yl)methyl]cyclohexyl]methanamine](/img/structure/B12077509.png)

![Methyl 5-hydroxy-2'-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylate](/img/structure/B12077521.png)
![3-[(3-Chlorophenoxy)methyl]-5-(2-chloro-4-pyridyl)-1,2,4-oxadiazole](/img/structure/B12077529.png)


